molecular formula C14H18N2O2S B2930375 tert-butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-N-methylcarbamate CAS No. 2138166-08-0

tert-butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-N-methylcarbamate

Cat. No.: B2930375
CAS No.: 2138166-08-0
M. Wt: 278.37
InChI Key: FGGDDPHUWHPWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-N-methylcarbamate: is a chemical compound with the molecular formula C₁₃H₁₆N₂O₂S and a molecular weight of 264.34 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

The synthesis of tert-butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-N-methylcarbamate involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

tert-Butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-N-methylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts like palladium on carbon and copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-N-methylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The cyano group and the carbamate moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

tert-Butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-N-methylcarbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-14(2,3)18-13(17)16(4)12-10(8-15)9-6-5-7-11(9)19-12/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGDDPHUWHPWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(C2=C(S1)CCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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